2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)
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Overview
Description
The compound 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) is a complex organic molecule that incorporates europium, a rare earth element
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the piperidine and phenyl derivatives. The key steps include:
Formation of the piperidine ring: This is typically achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the phenyl groups: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl groups to the piperidine ring.
Introduction of the aminophenyl group: This is done through a nucleophilic substitution reaction, where the aminophenyl group is introduced to the phenyl ring.
Complexation with europium: The final step involves the coordination of europium ions with the carboxylate groups, forming the europium complex.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The aminophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to aminophenyl groups.
Substitution: The phenyl and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives of the aminophenyl groups.
Reduction: Aminophenyl groups from nitro derivatives.
Substitution: Various substituted phenyl and piperidine derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study the properties of europium complexes.
Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves the coordination of europium ions with the carboxylate groups, forming a stable complex. The europium ions can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds. This interaction can lead to changes in the structural and functional properties of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;gadolinium(3+)
- 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;terbium(3+)
Uniqueness
The uniqueness of 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) lies in its incorporation of europium, which imparts unique luminescent properties. This makes it particularly valuable for applications in bioimaging and diagnostic imaging, where luminescence is a key feature.
Biological Activity
The compound 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes multiple piperidine rings and an aminophenyl moiety, which are critical for its biological activity. The presence of the europium ion (Eu(3+)) suggests potential applications in luminescent and imaging technologies, as europium complexes are often used in biolabeling and as contrast agents in medical imaging.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A related compound demonstrated IC50 values of 95.2 nM against HDAC1, indicating a strong inhibitory effect that could be leveraged in cancer therapy .
Anti-inflammatory Effects
Compounds with similar functionalities have also been evaluated for their anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokine levels, suggesting a potential mechanism for treating inflammatory diseases . The structure of the compound may enhance its ability to interact with key inflammatory pathways.
Neuroprotective Effects
The piperidine moieties present in the compound have been linked to neuroprotective effects in various models of neurodegeneration. Research has shown that similar compounds can inhibit neuronal apoptosis and promote cell survival under stress conditions, which is critical for developing treatments for neurodegenerative disorders .
Study 1: HDAC Inhibition
In a study examining the anticancer potential of piperidine derivatives, one compound showed a remarkable ability to induce G2/M phase arrest in cancer cells. This study highlighted the compound's potential as an HDAC inhibitor, leading to apoptosis in cancer cell lines such as A2780 and HepG2 .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related compounds. The results indicated a significant reduction in TNF-alpha and IL-6 levels when treated with these derivatives, suggesting their utility in managing chronic inflammatory conditions .
Comparative Analysis of Biological Activities
Activity | Related Compound | IC50 Value | Mechanism |
---|---|---|---|
HDAC Inhibition | N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 nM | HDAC inhibition leading to apoptosis |
Anti-inflammatory | Piperidine derivatives | Not specified | Reduction of pro-inflammatory cytokines |
Neuroprotection | Piperidine analogs | Not specified | Inhibition of neuronal apoptosis |
Properties
Molecular Formula |
C37H45EuN6O8-4 |
---|---|
Molecular Weight |
853.8 g/mol |
IUPAC Name |
2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) |
InChI |
InChI=1S/C37H49N6O8.Eu/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;/h7-14,26,28-33H,1-6,15-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);/q-3;+3/p-4 |
InChI Key |
JXOCPXCGJGLQCG-UHFFFAOYSA-J |
Canonical SMILES |
C1CC([N-]C(C1)C2CC(CC([N-]2)C3CCCC([N-]3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Eu+3] |
Origin of Product |
United States |
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